N-(2-Methoxy-4-oxo-4H-1-benzothiopyran-3-yl)acetamide
Description
3-acetylamino-2-methoxy-thiochromen-4-one is a heterocyclic compound that belongs to the thiochromone family. Thiochromones are sulfur analogs of chromones, where the oxygen atom in the chromone structure is replaced by a sulfur atom. This substitution significantly alters the chemical and biological properties of the compound. Thiochromones are known for their diverse biological activities and have found applications in various fields, including medicinal chemistry and organic synthesis .
Properties
CAS No. |
61424-09-7 |
|---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
N-(2-methoxy-4-oxothiochromen-3-yl)acetamide |
InChI |
InChI=1S/C12H11NO3S/c1-7(14)13-10-11(15)8-5-3-4-6-9(8)17-12(10)16-2/h3-6H,1-2H3,(H,13,14) |
InChI Key |
ZEDNWWRPZRBELH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(SC2=CC=CC=C2C1=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetylamino-2-methoxy-thiochromen-4-one typically involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid, followed by cyclization of the resulting acrylates . Another method involves the domino reactions of 1-(2-alkoxyaryl)-3-alkylprop-2-yn-1-ones with sodium sulfide nonahydrate, which undergo sequential addition and cyclization via cleavage of aromatic C–O bonds .
Industrial Production Methods
Industrial production methods for thiochromones, including 3-acetylamino-2-methoxy-thiochromen-4-one, are less documented compared to laboratory-scale syntheses. the general approach involves optimizing the reaction conditions for large-scale production, such as using continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-acetylamino-2-methoxy-thiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiochromones depending on the nucleophile used.
Scientific Research Applications
3-acetylamino-2-methoxy-thiochromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to biologically active chromones.
Industry: Utilized in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of 3-acetylamino-2-methoxy-thiochromen-4-one involves its interaction with various molecular targets. The sulfur atom in the thiochromone ring can form strong interactions with metal ions, making it a potential ligand for metal-catalyzed reactions. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiochromone: The parent compound with a sulfur atom replacing the oxygen in chromone.
3-formylthiochromone: A derivative with a formyl group at the 3-position.
2-methoxythiochromone: A derivative with a methoxy group at the 2-position.
Uniqueness
3-acetylamino-2-methoxy-thiochromen-4-one is unique due to the presence of both an acetylamino group and a methoxy group, which confer distinct chemical and biological properties. The acetylamino group enhances its potential as a ligand, while the methoxy group increases its solubility and reactivity in various chemical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
